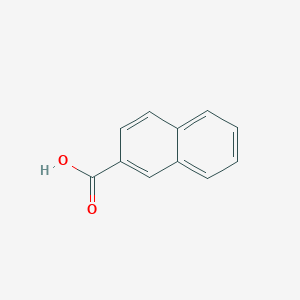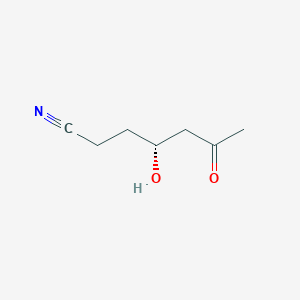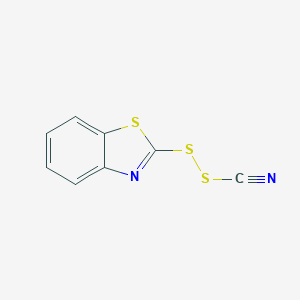
1,3-Benzothiazol-2-ylsulfanyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazol-2-ylsulfanyl thiocyanate is a chemical compound that belongs to the class of thiosemicarbazones. It has been widely studied for its potential applications in the field of scientific research. This compound has shown promising results in various studies related to biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1,3-Benzothiazol-2-ylsulfanyl thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antimicrobial, antifungal, and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Benzothiazol-2-ylsulfanyl thiocyanate in lab experiments include its broad spectrum of activity against various biological targets, its relatively low toxicity, and its potential use as a fluorescent probe. However, its limitations include its poor solubility in water and its potential for non-specific binding to biological molecules.
Orientations Futures
There are several future directions for the study of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate. These include the development of more efficient synthesis methods, the exploration of its potential use as a fluorescent probe for the detection of various biological molecules, and the investigation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential for clinical use.
Méthodes De Synthèse
The synthesis of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate can be achieved through the reaction of 2-aminothiophenol with carbon disulfide and ammonium thiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1,3-Benzothiazol-2-ylsulfanyl thiocyanate has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, antimicrobial, antifungal, and antiviral properties. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
Propriétés
Numéro CAS |
114698-09-8 |
|---|---|
Nom du produit |
1,3-Benzothiazol-2-ylsulfanyl thiocyanate |
Formule moléculaire |
C8H4N2S3 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-ylsulfanyl thiocyanate |
InChI |
InChI=1S/C8H4N2S3/c9-5-11-13-8-10-6-3-1-2-4-7(6)12-8/h1-4H |
Clé InChI |
XUYMIKFOWONGAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC#N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SSC#N |
Synonymes |
2-Benzothiazolesulfenicacid,anhydridewithHSCN(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



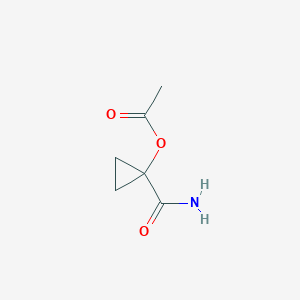
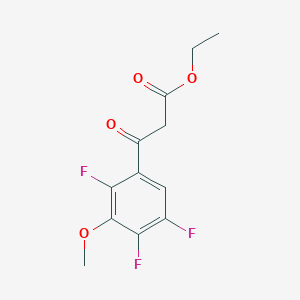
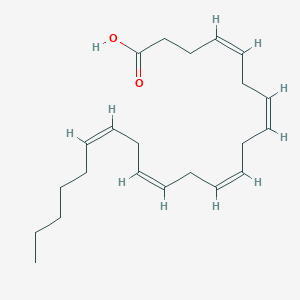
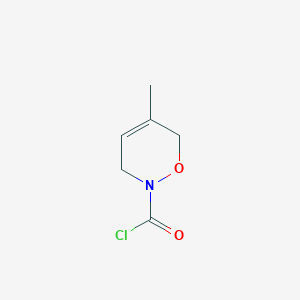
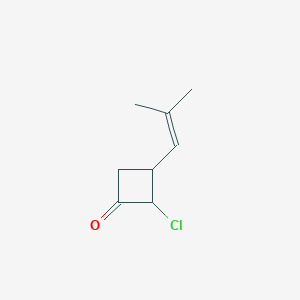
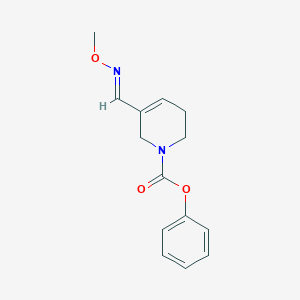
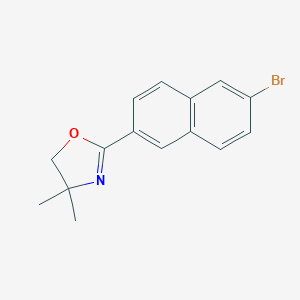
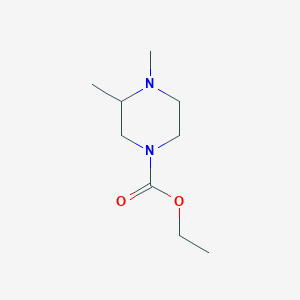
![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)
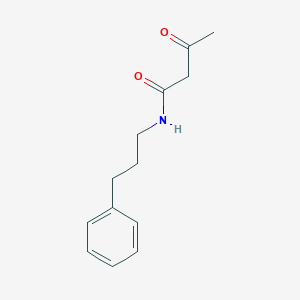
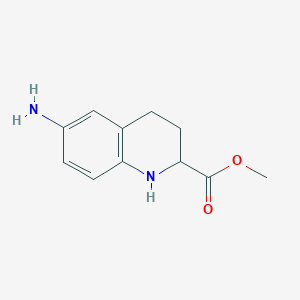
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)
